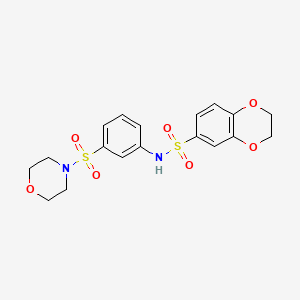

N-(3-morpholin-4-ylsulfonylphényl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzodioxine moiety

Applications De Recherche Scientifique

N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling .

Mode of Action

This could result in altered cell signaling or other cellular processes .

Biochemical Pathways

Given the potential target of this compound, it may influence pathways related tocell adhesion and cell-surface mediated signaling .

Pharmacokinetics

Similar compounds have been found to be metabolized byCYP3A4 Cytochrome , a key enzyme involved in drug metabolism .

Result of Action

Given the potential target and mode of action, this compound could potentially alter cell signaling or other cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the morpholine ring through the reaction of 1,2-amino alcohols with α-haloacid chlorides . The benzodioxine moiety can be synthesized through cyclization reactions involving appropriate diols and sulfonamides .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the sulfonylation and cyclization steps, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: Exhibits significant solubility and biological activity.

Uniqueness

N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a morpholine ring, a sulfonyl group, and a benzodioxine moiety, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions .

Activité Biologique

N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, anticancer properties, and anti-inflammatory effects, backed by various studies and data tables.

Chemical Structure and Properties

The compound features a morpholine ring, sulfonyl groups, and a benzodioxine moiety. Its molecular formula is C18H20N2O7S2 with a molecular weight of 416.49 g/mol. The structural characteristics contribute to its biological activity.

Research indicates that N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may act through various mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cell signaling pathways. For example, it shows promise as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival.

- Antioxidant Activity : The presence of sulfonamide groups may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

- Interaction with Biological Macromolecules : Studies suggest that the compound interacts with proteins and nucleic acids, influencing various biochemical pathways.

Anticancer Properties

Several studies have evaluated the anticancer effects of this compound:

- Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell growth at micromolar concentrations.

- Mechanistic Insights : The mechanism involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation:

- In Vivo Models : Animal studies indicate that administration of N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide significantly reduces markers of inflammation in models of arthritis.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits PI3K activity | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment with 10 µM concentration for 48 hours.

Case Study 2: Anti-inflammatory Response

In a rat model of induced arthritis, administration of the compound at dosages of 5 mg/kg body weight led to a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after two weeks of treatment.

Propriétés

IUPAC Name |

N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S2/c21-28(22,15-4-5-17-18(13-15)27-11-10-26-17)19-14-2-1-3-16(12-14)29(23,24)20-6-8-25-9-7-20/h1-5,12-13,19H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJNBXCSDIUYDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.